Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one
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Overview
Description
Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy group, and a dihydropyrazino[2,3-b]pyrazin-2(1H)-one core, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: A heterocyclic compound used in the synthesis of therapeutic agents.
7-Bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl: A compound studied for its coordination chemistry with zinc complexes.
Uniqueness
Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one is unique due to its specific structural features, such as the presence of a bromine atom and a methoxy group on a cyclohexyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C13H17BrN4O2 |
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Molecular Weight |
341.20 g/mol |
IUPAC Name |
3-bromo-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C13H17BrN4O2/c1-20-9-4-2-8(3-5-9)18-11(19)7-16-12-13(18)17-10(14)6-15-12/h6,8-9H,2-5,7H2,1H3,(H,15,16) |
InChI Key |
CBNCYSPEZRQDAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)N2C(=O)CNC3=NC=C(N=C32)Br |
Origin of Product |
United States |
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